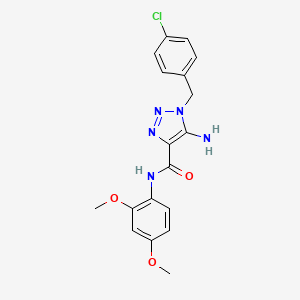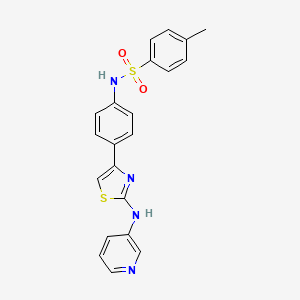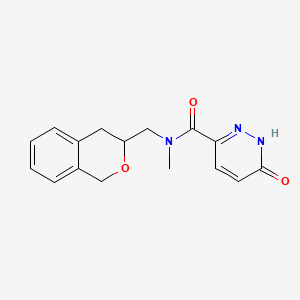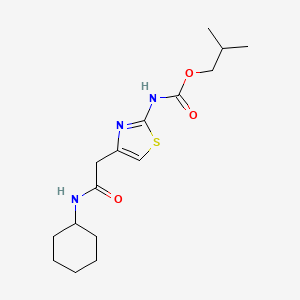![molecular formula C14H19N5O B2597413 N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide CAS No. 2305491-42-1](/img/structure/B2597413.png)
N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of this compound includes a triazolo-pyridazine core, which is a fused ring system known for its stability and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazolo-pyridazine core through cyclization reactions. The key steps include:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Cyclization to Form Pyridazine: The triazole intermediate is then subjected to cyclization with suitable reagents to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine Derivatives: Exhibiting antibacterial activity against various strains.
Phenylpyridazines: Organic compounds containing a pyridazine ring substituted by a phenyl group.
Uniqueness
N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide stands out due to its unique triazolo-pyridazine core, which imparts stability and biological activity. Its specific functional groups allow for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-5-13(20)15-8-11(9(2)3)14-17-16-12-7-6-10(4)18-19(12)14/h5-7,9,11H,1,8H2,2-4H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNHTUICNJXNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C(CNC(=O)C=C)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2597344.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2597345.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597346.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)
